Enoltasosartan vs. Tasosartan: Delayed In Vivo AT1 Receptor Blockade Kinetics Despite Higher Plasma Exposure
In a randomized, double-blind, three-period crossover study in 12 healthy subjects, enoltasosartan (2.5 mg intravenous) produced markedly delayed AT1 receptor blockade compared to its parent compound tasosartan (50 mg i.v. and 100 mg oral). Tasosartan achieved 80% AT1 receptor blockade at 1-2 hours post-dose and maintained 40% blockade at 32 hours [1]. In direct contrast, enoltasosartan's blockade was significantly delayed and barely reached 60-70% despite i.v. administration that produced high plasma concentrations . The ex vivo radioreceptor assay confirmed that tasosartan blockade was estimated at 90% at 2 hours and 20% at 32 hours, while enoltasosartan's blockade developed with substantially slower kinetics [1].
| Evidence Dimension | AT1 receptor blockade magnitude at 1-2 hours post-dose (in vivo AngII challenge assay) |
|---|---|
| Target Compound Data | Enoltasosartan (2.5 mg i.v.): <60-70% blockade, delayed onset |
| Comparator Or Baseline | Tasosartan (50 mg i.v. or 100 mg p.o.): 80% blockade at 1-2 hours |
| Quantified Difference | ≥10-20 percentage points lower peak blockade; substantially delayed time to peak effect |
| Conditions | Randomized, double-blind, three-period crossover study; 12 healthy human subjects; in vivo blood pressure response to exogenous AngII challenge |
Why This Matters
This difference is critical for researchers requiring a compound that models the sustained-release metabolite component of the tasosartan pharmacophore rather than the immediate-acting parent, enabling dissection of protein-binding-mediated delayed antagonism mechanisms.
- [1] Maillard MP, Rossat J, Brunner HR, Burnier M. Tasosartan, enoltasosartan, and angiotensin II receptor blockade: the confounding role of protein binding. J Pharmacol Exp Ther. 2000;295(2):649-654. PMID: 11046101. View Source
